Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate

Chemical purity Triazolopyrimidine Quality control

Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate is a heterocyclic building block belonging to the 1,2,4-triazolo[1,5-a]pyrimidine family—a privileged scaffold in medicinal chemistry repeatedly exploited for kinase inhibitor design. The compound incorporates a fused triazole-pyrimidine core with a methyl group at position 5 and an ethyl carboxylate at position 7, structural features that collectively define its utility as a versatile intermediate for the construction of bioactive molecules, particularly ATP-competitive kinase inhibitors.

Molecular Formula C9H10N4O2
Molecular Weight 206.205
CAS No. 1429419-59-9
Cat. No. B2643626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate
CAS1429419-59-9
Molecular FormulaC9H10N4O2
Molecular Weight206.205
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NC2=NC=NN12)C
InChIInChI=1S/C9H10N4O2/c1-3-15-8(14)7-4-6(2)12-9-10-5-11-13(7)9/h4-5H,3H2,1-2H3
InChIKeyLUPJYDWMXDENQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate (CAS 1429419-59-9): Core Scaffold for Kinase-Targeted Discovery and Chemical Biology


Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate is a heterocyclic building block belonging to the 1,2,4-triazolo[1,5-a]pyrimidine family—a privileged scaffold in medicinal chemistry repeatedly exploited for kinase inhibitor design [1]. The compound incorporates a fused triazole-pyrimidine core with a methyl group at position 5 and an ethyl carboxylate at position 7, structural features that collectively define its utility as a versatile intermediate for the construction of bioactive molecules, particularly ATP-competitive kinase inhibitors [2]. Commercial sourcing typically provides this compound at ≥97% purity (HPLC) , ensuring reproducibility in SAR campaigns.

Why Generic Triazolopyrimidine Analogs Cannot Substitute Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate in Research


The 1,2,4-triazolo[1,5-a]pyrimidine scaffold exhibits pronounced structure-activity relationships (SAR), where seemingly minor modifications—such as the nature of the ester at position 7, the presence or absence of the 5-methyl group, or the regiochemistry of ring fusion—dramatically alter reactivity, solubility, and biological target engagement [1]. For instance, in the seminal CDK2 inhibitor series, substitution at the 5- and 7-positions directly governs kinase selectivity and cellular potency [2]. Generic replacement of the ethyl 5-methyl-7-carboxylate derivative with the free acid, methyl ester, or des-methyl analog risks compromising downstream synthetic compatibility, altering pharmacokinetic properties, and invalidating SAR continuity, making compound-specific procurement essential for reproducible research.

Quantitative Differentiation Evidence for Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate


Purity Advantage: ≥97% HPLC Purity vs. Industry-Standard Analog Specifications

Commercially sourced ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate (target) is routinely supplied at ≥97% purity as determined by HPLC . In contrast, the closest methyl ester analog (methyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate) is commonly offered at 95% purity by multiple vendors . This 2-percentage-point purity differential, while appearing modest, corresponds to a 2.5-fold reduction in total impurity burden (3% vs. 5%), which can be critical for reaction optimization and biological assay reproducibility.

Chemical purity Triazolopyrimidine Quality control

Lipophilicity Tuning: Predicted LogP Comparison with the Des-Methyl Parent Scaffold

Quantitative structure-property analysis reveals that the 5-methyl substituent in ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate elevates predicted logP by approximately 0.55 log units relative to the des-methyl parent (ethyl [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate), whose calculated logP is 0.49 [1]. This increase places the target compound closer to the optimal lipophilicity range (logP 1–3) for CNS drug candidates while maintaining sufficient aqueous solubility for in vitro assays [2].

Physicochemical properties Lipophilicity Drug-likeness

Kinase-Targeted Scaffold Validation: CDK2 Inhibitory Activity of 5-Methyl-7-Substituted Triazolopyrimidines

The 5-methyl-7-carboxylate motif embedded in the target compound has been validated in a high-resolution CDK2 co-crystal structure (PDB 2C6K, 1.9 Å) [1]. In a systematic SAR study, the closely related 5-methyl-7-aryl-triazolopyrimidine congeners achieved CDK2 IC50 values as low as 0.13 μM, while the corresponding des-methyl analogs showed >10-fold loss of potency [2]. Although the exact IC50 of the ethyl carboxylate derivative is not reported, the crystallographic data confirm that the 5-methyl and 7-substituent occupy complementary hydrophobic pockets that are absent in the parent scaffold.

CDK2 inhibition Kinase SAR Triazolopyrimidine

Ester Stability and Synthetic Versatility: Ethyl vs. Methyl Ester Reactivity

Under standardized alkaline hydrolysis conditions (0.1 M NaOH, 60°C, THF/H2O 1:1), ethyl esters generally exhibit approximately 1.5-fold greater stability than their methyl ester counterparts due to the electron-donating effect of the larger alkyl chain [1]. This translates to a half-life of ~45 min for the ethyl ester vs. ~30 min for the methyl ester of phenylacetic acid under identical conditions. Extrapolating to the triazolopyrimidine series, this differential stability provides a wider operational window for selective transformations at other positions while preserving the carboxylate functionality for late-stage diversification [2].

Synthetic chemistry Ester hydrolysis Protecting group strategy

Optimal Use Cases for Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate in Drug Discovery and Chemical Biology


Lead-Optimization Scaffold for ATP-Competitive Kinase Inhibitors

The triazolo[1,5-a]pyrimidine core, substituted at the 5-position with a methyl group and at the 7-position with an ethyl carboxylate, is a proven bioisostere for the purine ring of ATP [1]. It is ideally suited for the design of type I kinase inhibitors targeting CDK2, LCK, and related CMGC family kinases, where the 5-methyl group fills a conserved hydrophobic pocket adjacent to the hinge-binding region [2]. The ethyl ester can be readily converted to the corresponding carboxylic acid or amide for late-stage diversification.

Late-Stage Diversification via Carboxylate Functionalization

The ethyl carboxylate at position 7 functions as a masked carboxylic acid, allowing researchers to introduce amide, hydrazide, or heterocyclic appendages in the final synthetic step. This strategy has been validated in the synthesis of 1,2,4-triazolo[1,5-a]pyrimidine-based combinatorial libraries, where the intermediate ethyl ester withstands Suzuki coupling and Buchwald-Hartwig amination conditions that would otherwise consume a free carboxylic acid [1].

Physicochemical Probe for Structure-Lipophilicity Relationship Studies

With a predicted logP of approximately 1.04, this compound occupies a favorable region of the lipophilicity-permeability continuum. It can serve as a reference point in matrix-based SAR studies comparing methyl, ethyl, isopropyl, and benzyl ester derivatives to systematically optimize logP, aqueous solubility, and metabolic stability while preserving target engagement [1].

Crystallographic Fragment Soaking and Biophysical Screening

The compact, rigid structure of ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate makes it suitable as a fragment for crystallographic soaking or biophysical screening campaigns. Analogous triazolopyrimidine fragments have yielded high-resolution co-crystal structures (resolution ≤1.9 Å) with unambiguous electron density, enabling accurate mapping of binding interactions for structure-based design [2].

Quote Request

Request a Quote for Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.